
Atrasentan hydrochloride
描述
Atrasentan hydrochloride is an experimental drug that has been studied for its potential in treating various types of cancer, including non-small cell lung cancer, and as a therapy for diabetic kidney disease. It is a selective endothelin receptor antagonist, specifically targeting the endothelin A receptor .
准备方法
The synthesis of atrasentan hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents to ensure the final product’s efficacy and safety. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
化学反应分析
Atrasentan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its activity.
Reduction: This reaction can modify the molecule’s structure, impacting its binding affinity to the endothelin A receptor.
Substitution: Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
科学研究应用
Atrasentan hydrochloride has been extensively studied for its applications in:
Chemistry: As a model compound for studying selective receptor antagonism.
Biology: Investigating its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Clinical trials have explored its potential in treating cancer and diabetic kidney disease. .
Industry: Its development and production involve advanced pharmaceutical manufacturing techniques.
作用机制
Atrasentan hydrochloride exerts its effects by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, this compound can inhibit endothelin-induced cell proliferation and reduce proteinuria in kidney diseases .
相似化合物的比较
Atrasentan hydrochloride is unique in its high selectivity for the endothelin A receptor. Similar compounds include:
Sitaxentan: Another endothelin receptor antagonist, primarily used for pulmonary arterial hypertension.
Ambrisentan: Also targets the endothelin A receptor but has different pharmacokinetic properties.
Bosentan: A dual endothelin receptor antagonist, affecting both endothelin A and B receptors
These compounds differ in their selectivity, therapeutic applications, and side effect profiles, making this compound a distinct option in its class.
生物活性
Atrasentan hydrochloride, also known as ABT-627, is a selective endothelin A receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and diabetic kidney disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and clinical implications.
Atrasentan functions primarily as an antagonist to the endothelin A (ETA) receptor. By blocking this receptor, it inhibits the actions of endothelin-1, a potent vasoconstrictor involved in processes such as cell proliferation and angiogenesis. This mechanism is particularly relevant in the context of tumors where endothelin-1 promotes tumor growth and metastasis .
Biological Activity
In Vitro Studies:
- Cell Growth Inhibition: this compound has demonstrated significant inhibitory effects on prostate cancer cell lines (LNCaP and C4-2b) with an IC50 of 0.055 nM for ETA receptors . At concentrations ranging from 0 to 50 μM, it significantly reduced cell viability in these cancer cell lines.
- CYP Induction: The compound induces several cytochrome P450 enzymes (CYPs), notably a 12-fold increase in CYP3A4 at 50 μM . This induction can affect the metabolism of co-administered drugs.
- Drug Transporter Interaction: Atrasentan acts as a moderate inhibitor of P-glycoprotein (IC50 = 15.1 μM) and a weak inhibitor of BCRP (IC50 = 59.8 μM), which may influence drug absorption and distribution .
In Vivo Studies:
- Tumor Growth Inhibition: In animal models, atrasentan has shown promise in inhibiting tumor growth within bone environments. For instance, at a dose of 10 mg/kg administered intraperitoneally (i.p.), it reduced C4-2b tumor growth in SCID-hu models .
- Blood Pressure Modulation: Atrasentan effectively inhibited the pressor response induced by big endothelin-1 in pithed rats at a dosage of 3 mg/kg administered orally .
Clinical Trials and Findings
Atrasentan has been evaluated in several clinical trials:
- Prostate Cancer Trials: Despite initial optimism, atrasentan failed to demonstrate efficacy in phase 3 trials for prostate cancer patients unresponsive to hormone therapy. Subsequent trials confirmed these findings, leading to a reconsideration of its use in this context .
- Diabetic Kidney Disease: In a landmark study by de Zeeuw et al., atrasentan significantly reduced urinary albumin levels by 35% and 38% at doses of 0.75 mg and 1.25 mg respectively, with modest side effects noted . The SONAR trial aimed to determine its efficacy in reducing kidney failure among patients with diabetic kidney disease.
- IgA Nephropathy: The phase 3 ALIGN trial reported promising results for atrasentan in reducing proteinuria among patients with IgA nephropathy, indicating potential benefits in managing this condition .
Summary of Key Findings
Study Type | Condition | Dosage | Key Findings |
---|---|---|---|
In Vitro | Prostate Cancer | 0-50 μM | Significant growth inhibition |
In Vivo | Tumor Growth | 10 mg/kg i.p. | Reduced tumor growth in bone environment |
Clinical Trial | Prostate Cancer | Phase 3 | Failed to show efficacy |
Clinical Trial | Diabetic Kidney Disease | 0.75 - 1.25 mg | Reduced urinary albumin by up to 38% |
Clinical Trial | IgA Nephropathy | Phase 3 | Effective in reducing proteinuria |
属性
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
173937-91-2 (Parent) | |
Record name | Atrasentan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20173240 | |
Record name | Atrasentan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195733-43-8 | |
Record name | Atrasentan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrasentan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATRASENTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。